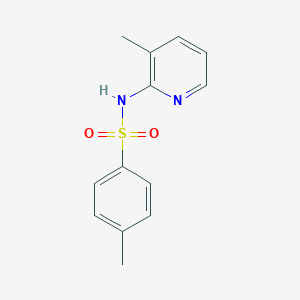
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is an organic compound characterized by a pyridine ring substituted with a tosylamino group at the second position and a methyl group at the third position. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- typically involves the following steps:
Nitration of 3-methylpyridine: The starting material, 3-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-methylpyridine.
Reduction: The nitro group in 2-nitro-3-methylpyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-amino-3-methylpyridine.
Tosylation: The amino group in 2-amino-3-methylpyridine is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine, yielding Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3-methylpyridine are nitrated in continuous flow reactors to ensure efficient mixing and heat dissipation.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient and scalable than chemical reduction.
Automated Tosylation: The tosylation step is automated to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tosylamino group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The tosylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 2-(Amino)-3-methylpyridine or 2-(Thioamino)-3-methylpyridine.
Oxidation: 2-(Tosylamino)-3-carboxypyridine.
Reduction: 2-(Amino)-3-methylpyridine.
科学研究应用
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- depends on its application:
Enzyme Inhibition: It may act by mimicking the natural substrate of the enzyme, binding to the active site, and preventing the enzyme from catalyzing its normal reaction.
Ligand Coordination: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis or material science.
相似化合物的比较
Similar Compounds
2-(Tosylamino)pyridine: Lacks the methyl group at the third position.
3-(Tosylamino)pyridine: The tosylamino group is at the third position instead of the second.
2-(Amino)-3-methylpyridine: Lacks the tosyl group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is unique due to the presence of both the tosylamino and methyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics.
属性
CAS 编号 |
346696-65-9 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC 名称 |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















